1-(2-Cyclohexyl-2-hydroxyethyl)-3-(thiophen-2-yl)urea
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Description
1-(2-Cyclohexyl-2-hydroxyethyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C13H20N2O2S and its molecular weight is 268.38. The purity is usually 95%.
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Scientific Research Applications
Flexible Urea Derivatives as Acetylcholinesterase Inhibitors
A series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas were synthesized and evaluated for their antiacetylcholinesterase activity. This research aimed to optimize the spacer length between pharmacophoric units, testing compounds for greater conformational flexibility. It was found that replacing the benzyl group with a cyclohexyl group on the basic nitrogen does not compromise activity, suggesting that an aromatic residue is not a prerequisite for acetylcholinesterase inhibition (Vidaluc et al., 1995).
Urea Derivatives for Neuropeptide Y5 Receptor Antagonism
Research into 1-((1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)urea and over 40 analogues has shown significant in vitro potency at the neuropeptide Y5 receptor. These findings are crucial for understanding the structure-activity relationship of urea derivatives as neuropeptide Y5 receptor antagonists, offering insights into developing new therapeutic agents (Fotsch et al., 2001).
Antimicrobial and Anticancer Activities of Urea Derivatives
A study on the synthesis and evaluation of 1-aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas revealed significant anticancer and antimicrobial activities. These compounds, especially those with hydrophobic groups in the terminal phenyl ring, showed potent inhibition against VEGFR-2 tyrosine kinase, indicating their potential as antiangiogenic agents (Machado et al., 2015).
Photocatalytic Degradation of Pesticides
Ag/AgCl-activated carbon composites have been employed in the photocatalytic degradation of thidiazuron (TDZ; 1-phenyl-3-(1,2,3-thiadiazol-5-yl)urea), a widely used defoliant. These composites demonstrated superior visible-light photocatalytic activity compared to bare Ag/AgCl, highlighting an efficient and environmentally friendly technology for degrading pollutants in water (Yang et al., 2017).
Properties
IUPAC Name |
1-(2-cyclohexyl-2-hydroxyethyl)-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c16-11(10-5-2-1-3-6-10)9-14-13(17)15-12-7-4-8-18-12/h4,7-8,10-11,16H,1-3,5-6,9H2,(H2,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEDZKWSTPKLRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)NC2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.